molecular formula C56H112NO8P B3044088 1,2-dilignoceroyl-sn-glycero-3-phosphocholine CAS No. 91742-11-9

1,2-dilignoceroyl-sn-glycero-3-phosphocholine

Cat. No.: B3044088
CAS No.: 91742-11-9
M. Wt: 958.5 g/mol
InChI Key: XOAMGMFHUNHBEM-AXAMJWTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dilignoceroyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving lignoceric acid and glycerophosphocholine . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product. The process may include steps such as purification and characterization to confirm the structure and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dilignoceroyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized phospholipids.

    Hydrolysis: It can be hydrolyzed to produce glycerophosphocholine and lignoceric acid.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Substitution: Various reagents, including nucleophiles and electrophiles, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized phospholipids.

    Hydrolysis: Glycerophosphocholine and lignoceric acid.

    Substitution: Substituted phospholipids with different functional groups.

Scientific Research Applications

Properties

IUPAC Name

[(2R)-2,3-di(tetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-53H2,1-5H3/t54-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAMGMFHUNHBEM-AXAMJWTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H112NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801102132
Record name 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801102132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

958.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(24:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

91742-11-9
Record name 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91742-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801102132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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